Antiproliferative Activity in HeLa Cervical Carcinoma: Target Compound vs. Class-Level Screening Baseline
In a PubChem-deposited antiproliferative screening panel against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide was identified as one of only three active compounds out of six tested, with at least one compound in the panel achieving sub-micromolar potency (≤ 1 µM) [1]. This hit rate demonstrates that the compound possesses measurable antiproliferative activity within a small screening set, distinguishing it from three inactive analogs tested under identical conditions.
| Evidence Dimension | Antiproliferative activity in HeLa cells (WST-8, 48 h) |
|---|---|
| Target Compound Data | Active (exact IC50 not publicly disclosed); classified in the active subset (3/6 compounds active) |
| Comparator Or Baseline | Inactive compounds: 3 out of 6 tested compounds in the same panel showed no significant antiproliferative activity |
| Quantified Difference | Target compound is among the active fraction (50% active rate within the panel); at least one compound in the panel achieved IC50 ≤ 1 µM |
| Conditions | Human HeLa cervical carcinoma cells; WST-8 assay; 48 h incubation; PubChem BioAssay screening panel |
Why This Matters
This screening result provides the only publicly available cell-based activity data for this specific compound, confirming its functional activity in a human cancer cell line, which is a prerequisite for procurement as a validated screening hit rather than an untested virtual compound.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. Summary: 3 Active, 1 Activity ≤ 1 µM, 6 Tested compounds. NCBI. View Source
